(2-Fluoro-6-nitrophenyl)methanol chemical properties and reactivity
(2-Fluoro-6-nitrophenyl)methanol chemical properties and reactivity
An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Properties, Synthesis, Reactivity, and Applications
Introduction
(2-Fluoro-6-nitrophenyl)methanol, a substituted benzyl alcohol, is a key chemical intermediate whose value in modern organic synthesis and medicinal chemistry is derived from the unique and potent reactivity imparted by its ortho-disubstituted aromatic ring. The presence of a fluorine atom and a nitro group positioned adjacent to each other creates a highly electron-deficient aromatic system, priming the molecule for a range of strategic transformations. The hydroxymethyl group provides a further handle for synthetic diversification.
This guide offers an in-depth exploration of the chemical properties, synthesis, and characteristic reactivity of (2-Fluoro-6-nitrophenyl)methanol. It provides field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals who wish to leverage this versatile building block in their synthetic programs, particularly in the development of novel therapeutics for infectious and neurological diseases.
Physicochemical and Spectroscopic Properties
The foundational properties of a reagent dictate its handling, purification, and characterization. (2-Fluoro-6-nitrophenyl)methanol is typically isolated as a solid at room temperature.
Physical and Chemical Properties
The core physical and computed chemical properties of (2-Fluoro-6-nitrophenyl)methanol are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1643-60-3 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White to yellow solid | [2][3] |
| Melting Point | 52-53 °C | [4] |
| LogP | 1.2262 (Computed) | [1] |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or before use. The ¹H NMR spectrum is particularly informative and varies characteristically with the deuterated solvent used.
¹H Nuclear Magnetic Resonance (NMR):
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In DMSO-d₆: The spectrum shows a complex multiplet for the aromatic protons between δ 7.78-7.53 ppm. The hydroxyl proton appears as a triplet at δ 5.41 ppm due to coupling with the adjacent methylene protons. The benzylic methylene protons (CH₂) appear as a doublet at δ 4.70 ppm.[2]
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Expert Insight: The observation of splitting for the -OH proton in DMSO-d₆ is characteristic, as this solvent is less prone to rapid proton exchange compared to CDCl₃, allowing coupling to be resolved.
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-
In CDCl₃: The aromatic region simplifies to a doublet around δ 7.84 ppm and a multiplet for the remaining two protons at δ 7.46 ppm. The benzylic methylene protons (CH₂) are observed as a singlet at δ 4.90 ppm.[3]
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Expert Insight: In chloroform, the hydroxyl proton signal is often broad and may not show clear coupling, leading to the adjacent CH₂ group appearing as a singlet due to the collapse of the coupling pattern from rapid exchange.
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| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in CDCl₃ |
| Aromatic CH (3H) | 7.78 – 7.53 (m) | 7.84 (d, 1H), 7.46 (m, 2H) |
| Hydroxyl OH (1H) | 5.41 (t, J = 5.6 Hz) | Not explicitly reported, often broad |
| Benzylic CH₂ (2H) | 4.70 (d, J = 5.6 Hz) | 4.90 (s) |
Synthesis and Manufacturing
While several synthetic routes are possible, a reliable and high-yielding laboratory-scale preparation involves the reduction of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, which is commercially available. This method avoids the over-reduction often associated with more aggressive reducing agents.
Recommended Synthetic Route: Reduction of 2-Fluoro-6-nitrobenzoic Acid
The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group can be efficiently achieved using borane complexes, such as borane dimethyl sulfide (BH₃-SMe₂). This reagent is preferred over stronger hydrides like LiAlH₄, which could non-selectively reduce the nitro group.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: [2]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane dimethyl sulfide complex (BH₃-SMe₂, ~1.3 eq) dropwise via syringe.
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Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are crucial as borane reagents react with water.
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-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up and Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane reagent.
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Extraction: Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Self-Validation: The bicarbonate wash removes any unreacted acidic starting material, ensuring the purity of the final product.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (2-fluoro-6-nitrophenyl)methanol as a yellow solid (typical yield: ~75%).
Chemical Reactivity and Transformations
The synthetic utility of (2-fluoro-6-nitrophenyl)methanol stems from three primary centers of reactivity: the hydroxymethyl group, the nitro group, and the activated aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the inductive effect of the fluorine, renders the carbon atom bearing the fluorine (C2) highly electrophilic.
Mechanism Insight: A nucleophile attacks the C2 position, breaking the aromaticity to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which is a key stabilizing interaction that dramatically accelerates the reaction compared to the meta or para isomers.[5] In the final step, the fluoride ion is eliminated, and aromaticity is restored. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]
Caption: The addition-elimination mechanism of SNAr.
General Protocol for SNAr with an Alcohol (O-Nucleophile): [6]
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol nucleophile (1.5 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir at room temperature for 30 minutes to generate the alkoxide.
-
Substitution: Add (2-fluoro-6-nitrophenyl)methanol (1.0 eq) to the alkoxide solution.
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Reaction: Heat the mixture to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool to room temperature, quench with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is valuable for subsequent reactions such as imine formation or Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Caption: Oxidation of the primary alcohol to an aldehyde.
Detailed Experimental Protocol (PCC Oxidation): [7]
-
Setup: Suspend pyridinium chlorochromate (PCC, 1.5-2.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stir bar.
-
Addition: Add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0 eq) in DCM to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Trustworthiness: PCC is a reliable reagent for this transformation, known for stopping at the aldehyde stage for primary alcohols without significant over-oxidation.
-
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Reduction of the Nitro Group
A strategically vital reaction is the selective reduction of the nitro group to an amine, yielding (2-amino-6-fluorophenyl)methanol. This transformation provides access to the synthetically useful ortho-fluoroaniline scaffold, a common feature in many bioactive molecules. Catalytic hydrogenation is a clean and effective method for this conversion.
Caption: Reduction of the nitro group to a primary amine.
Detailed Experimental Protocol (Catalytic Hydrogenation): [8]
-
Setup: To a hydrogenation vessel, add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (3 cycles of vacuum/backfill), and then pressurize with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis shows completion.
-
Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas for the reaction to proceed effectively.
-
-
Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the desired aniline product.
Applications in Drug Discovery and Development
The true value of (2-fluoro-6-nitrophenyl)methanol lies in its application as a versatile intermediate for constructing more complex molecules with potential therapeutic value.
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Antitubercular Agents: The compound has been utilized as a key intermediate in the synthesis of novel aryl hydrazides and fluorophenylbenzohydrazides.[3][9] These classes of compounds have shown potent activity against Mycobacterium tuberculosis by targeting essential pathways like tryptophan biosynthesis.[9]
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CNS-Active Compounds: A patent application has disclosed the use of (2-fluoro-6-nitrophenyl)methanol in the development of novel cyclopentyl-fused pyrrole derivatives that act as negative allosteric modulators of the NR2B subtype of the NMDA receptor.[10] These modulators have potential applications in treating a variety of central nervous system disorders.
-
Metabolite Studies: The related compound, 2-amino-6-nitrobenzyl alcohol, has been studied as a metabolite of the environmental toxin 2,6-dinitrotoluene, where it is implicated in DNA binding, highlighting its relevance in toxicology and carcinogenesis research.[11]
Safety and Handling
As with any laboratory chemical, (2-fluoro-6-nitrophenyl)methanol should be handled with appropriate care, following standard safety protocols.
| Hazard Type | GHS Information | Precautionary Codes |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. | P280 |
| Respiratory Tract Irritation | Warning: H335 - May cause respiratory irritation. | P261, P271 |
| Pictogram | GHS07 (Exclamation Mark) | - |
Recommended Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for "Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water". Retrieved from [Link]
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IRIS UniCA. (n.d.). Antimycobacterial compounds targeting MmpL3 and tryptophan biosynthetic pathway. Retrieved from [Link]
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De Logu, A., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. European Journal of Medicinal Chemistry, 213, 113165. Available at: [Link]
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UniCA IRIS. (n.d.). De Logu.docx. Retrieved from [Link]
- Google Patents. (n.d.). CN117157072A - Novel cyclopentyl-fused[c]pyrrole NR2B negative allosteric modulators.
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PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Study on the preparation of 2-Nitrobenzaldehyde via copper-catalyzed oxidation of 2-Nitrobenzyl alcohol. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved from [Link]
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ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]
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PubMed. (1991). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism proposal for the oxidation of 4‐nitrobenzyl alcohol via.... Retrieved from [Link]
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